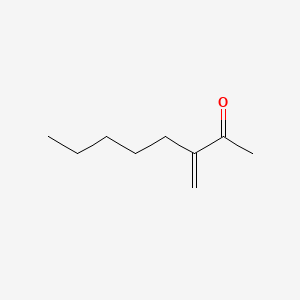

2-Pentyl-1-buten-3-one

Description

Contextualization within the Class of α,β-Unsaturated Ketones

Alpha,beta-unsaturated ketones, often referred to as enones, are a significant class of organic compounds. fiveable.mewikipedia.org The conjugation of the double bond and the carbonyl group creates a delocalized π-electron system, which influences the compound's chemical properties. fiveable.me This extended conjugation makes the β-carbon susceptible to nucleophilic attack, a mode of reactivity known as conjugate or 1,4-addition. fiveable.mefiveable.me This is in contrast to non-conjugated ketones where nucleophilic attack primarily occurs at the carbonyl carbon (1,2-addition). fiveable.me The carbonyl oxygen in α,β-unsaturated ketones is less electrophilic than in their saturated counterparts due to this electron delocalization. fiveable.me

The unique reactivity of α,β-unsaturated ketones makes them valuable intermediates in organic synthesis. fiveable.me They participate in a variety of reactions, including Michael additions, Diels-Alder cycloadditions, and various condensation reactions. fiveable.me The presence of this functional group is a key structural motif in many biologically active natural products and pharmaceutical compounds. fiveable.menih.gov

Historical Perspectives in Organic Chemical Investigations

The study of α,β-unsaturated ketones has a rich history within organic chemistry. While specific historical details on the initial synthesis or discovery of 2-pentyl-1-buten-3-one are not extensively documented in readily available literature, the broader class of enones has been investigated for over a century. Early research into related compounds, such as the photochemical [2+2] cycloaddition of carvone, dates back to 1908. wikipedia.org The development of systematic methods for the synthesis of enones, such as the aldol (B89426) condensation followed by dehydration, has been a cornerstone of organic synthesis. fiveable.me The understanding of the unique reactivity of the conjugated system, particularly the susceptibility of the β-carbon to nucleophilic attack, has evolved through extensive mechanistic studies.

Research Significance and Future Directions

The significance of this compound and related α,β-unsaturated ketones lies in their utility as building blocks in organic synthesis and their potential biological activities. Substituted butenones are used as intermediates in the synthesis of more complex molecules and in the study of reaction mechanisms. They are also employed in the synthesis of biologically active compounds and can serve as probes in biochemical assays. For instance, some α,β-unsaturated ketones have been investigated for their cytotoxic effects, with research exploring their potential as antitumor agents by targeting mitochondria. nih.govresearchgate.net

Future research is likely to continue exploring the synthetic applications of this compound and other substituted enones. The development of new catalytic methods for their synthesis and functionalization remains an active area of investigation. chemistryviews.orguic.edu Furthermore, the exploration of their biological properties, including potential applications in medicine and agriculture, is a promising avenue for future studies. ontosight.aigoogle.com The ability to fine-tune the structure of these molecules allows for the investigation of structure-activity relationships, which can guide the design of new compounds with specific desired properties. nih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H16O | nih.gov |

| Molar Mass | 140.22 g/mol | nih.gov |

| Appearance | Pale yellow clear liquid (est) | thegoodscentscompany.com |

| Specific Gravity | 0.80800 to 0.81400 @ 25.00 °C | thegoodscentscompany.com |

| Refractive Index | 1.43700 to 1.44200 @ 20.00 °C | thegoodscentscompany.com |

| Flash Point | 160.00 °F. TCC ( 71.11 °C. ) | thegoodscentscompany.com |

| CAS Number | 63759-55-7 | nih.gov |

| IUPAC Name | 3-methylideneoctan-2-one | nih.gov |

Structure

3D Structure

Properties

CAS No. |

63759-55-7 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

3-methylideneoctan-2-one |

InChI |

InChI=1S/C9H16O/c1-4-5-6-7-8(2)9(3)10/h2,4-7H2,1,3H3 |

InChI Key |

VBZQKPYXKJXTHZ-UHFFFAOYSA-N |

SMILES |

CCCCCC(=C)C(=O)C |

Canonical SMILES |

CCCCCC(=C)C(=O)C |

density |

0.808-0.814 |

Other CAS No. |

63759-55-7 |

physical_description |

Pale yellow liquid; musty, mushroom odou |

solubility |

insoluble in water; soluble in fats Miscible at room temperature (in ethanol) |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for 2-Pentyl-1-buten-3-one

The construction of α-substituted enones like this compound often relies on multi-step sequences that allow for precise control over the molecular architecture.

A logical and common approach to synthesizing α-substituted carbonyl compounds involves a sequence of reactions. These multi-step syntheses allow for the assembly of complex molecules from simpler, readily available starting materials. A plausible multi-step synthesis for this compound would typically involve the formation of an intermediate that can be further functionalized. While a specific multi-step synthesis for this exact compound is not extensively detailed in singular reports, the principles of organic synthesis allow for the deduction of a viable pathway. Such a sequence often begins with a foundational reaction to build the carbon skeleton, followed by functional group interconversions. msu.edulibretexts.org

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. In the context of enone formation, various catalytic systems can be employed. For the synthesis of α,β-unsaturated ketones, methods such as the palladium-catalyzed cross-coupling of lithium 1-methoxy-1,3-butadienes with aryl bromides, followed by in-situ hydrolysis, have been developed to produce isomerically pure (E)-enones. rug.nl While this specific example leads to 1-aryl-2-buten-1-ones, the underlying principle of using a catalytic cross-coupling to form a precursor that is then converted to the enone is broadly applicable.

Furthermore, copper(II) complexes have been shown to be highly active catalysts for Michael addition reactions, which are central to the formation of the carbon skeleton of compounds like this compound. nih.gov The use of chiral catalysts can even lead to enantioselective synthesis, providing access to specific stereoisomers of the target molecule. nih.gov

Utilization of Key Precursors and Related Synthetic Intermediates

The choice of starting materials is critical in any synthetic endeavor. For this compound, specific precursors offer strategic advantages in accessing the target structure.

Methyl vinyl ketone (MVK), the simplest α,β-unsaturated ketone, is a versatile and widely used building block in organic synthesis. researchgate.netroyalsocietypublishing.org Its reactivity is characterized by the electrophilic nature of both the carbonyl carbon and the β-carbon of the double bond. This dual reactivity allows it to participate in a variety of reactions, most notably conjugate additions. conicet.gov.ar

In the context of synthesizing this compound, MVK serves as an ideal precursor. The addition of a pentyl nucleophile to the β-position of MVK is a direct and efficient method for introducing the required pentyl group. This reaction, a classic example of a Michael addition, is a cornerstone of carbon-carbon bond formation. nih.govresearchgate.net The resulting enolate intermediate can then be manipulated to generate the final α,β-unsaturated product.

Table 1: Properties of Methyl Vinyl Ketone

| Property | Value |

|---|---|

| Chemical Formula | C4H6O |

| Molar Mass | 70.09 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 81.4 °C |

| Key Reactivity | Electrophile in conjugate additions |

Conjugate addition, or Michael addition, is a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds. nih.govconicet.gov.ar This reaction involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. conicet.gov.ar In the synthesis of this compound, the key step is the conjugate addition of a pentyl nucleophile to an appropriate enone precursor, such as methyl vinyl ketone.

The nucleophile can be a pentyl organometallic reagent, such as pentyllithium or a pentyl Grignard reagent, often in the presence of a copper catalyst to favor 1,4-addition over direct 1,2-addition to the carbonyl group. rug.nl The reaction is typically highly regioselective, leading to the desired carbon skeleton. The efficiency and selectivity of the conjugate addition can be influenced by various factors, including the nature of the nucleophile, the solvent, and the catalyst used. nih.govresearchgate.net

Table 2: Representative Conjugate Addition Reaction

| Reactants | Catalyst | Product | Reference |

|---|---|---|---|

| Methyl Vinyl Ketone + Pentyl Organometallic | Copper(I) salt | 3-Methylene-2-octanone (intermediate) | rug.nl |

Novel Synthetic Route Development and Optimization

The development of new and improved synthetic routes is a continuous effort in organic chemistry, driven by the need for greater efficiency, sustainability, and access to novel structures. For the synthesis of this compound and related α-alkylated enones, several innovative strategies have emerged.

One such approach involves the regioselective α-alkylation of enones using a vinylogous strategy, where a dienolate intermediate is generated and then trapped with an electrophile. researchgate.net This method provides a new avenue for introducing substituents at the α-position of enones. Another innovative strategy is the formal fusion of enones with unactivated alkenes through a radical-based pathway, offering a solution to the challenging sp2-sp3 bond formation at the α-position. chemrxiv.orgacs.org

Exploration of Stereo- and Regioselective Synthesis

Achieving precise control over the molecular architecture is paramount in chemical synthesis. For a compound like this compound (also known as 3-methylene-2-octanone nih.gov), the key challenge lies in the regioselective formation of the exocyclic double bond.

Regioselectivity refers to the control of where a reaction occurs on a molecule with multiple reactive sites. In the context of enone synthesis, this often involves directing the formation of the double bond to a specific position. For instance, the reaction of 3,5-diamino-1,2,4-triazole with 1-aryl-2-buten-1-ones demonstrates how the inherent reactivity of the enone system can be harnessed for the regioselective construction of more complex heterocyclic scaffolds. rsc.org

Stereoselectivity is the preferential formation of one stereoisomer over another. libguides.com While this compound itself is achiral, stereoselective methods are crucial when synthesizing related chiral enones or when using chiral precursors. ethz.chgoogle.com Key strategies applicable to the synthesis of substituted enones include:

Aldol (B89426) Condensation and Related Reactions: The condensation of an aldehyde and a ketone is a classic method for forming enones. The regioselectivity can be controlled by pre-forming an enolate under kinetic or thermodynamic control. For example, the self-condensation of heptanal (B48729) can produce 2-pentyl-2-nonenal, a structurally related α,β-unsaturated aldehyde. researchgate.net To synthesize this compound, a directed aldol condensation between 2-octanone (B155638) and formaldehyde, followed by dehydration, would be a plausible route.

Julia-Kocienski Olefination: This reaction provides a powerful and stereoselective method for creating double bonds. organic-chemistry.org The reaction between metallated 1-phenyl-1H-tetrazol-5-yl sulfones and aldehydes can yield trans-1,2-disubstituted alkenes with high stereoselectivity. organic-chemistry.org Adapting this methodology could provide a route to specifically substituted enones.

Hydrohalogenation of Ynones: The addition of hydrogen halides across the triple bond of a ynone (an α,β-alkynyl ketone) can produce β-halo-α,β-unsaturated ketones. Recent metal-free methods have been developed that offer high levels of regio- and stereocontrol for these transformations. acs.org

The choice of base and solvent can be critical in directing the outcome of these reactions. For example, in the Julia-Kocienski olefination, using potassium or sodium hexamethyldisilazide as the base in 1,2-dimethoxyethane (B42094) as the solvent was found to be crucial for achieving high yields and trans-selectivity. organic-chemistry.org

Development of Green Chemistry Approaches in Enone Synthesis

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. pnas.org There has been significant progress in developing environmentally benign methods for enone synthesis. researchgate.net

Key green strategies include:

Atom-Economic Reactions: These reactions maximize the incorporation of material from the starting materials into the final product. researchgate.net A prime example is the ruthenium-catalyzed redox isomerization of propargyl alcohols into enones, which avoids the need for separate oxidation and reduction steps. pnas.orgresearchgate.net

Catalytic Aerobic Oxidation: Using molecular oxygen from the air as the terminal oxidant is a highly sustainable approach. Various catalytic systems, such as Fe(NO₃)₃·9H₂O/TEMPO/NaCl or palladium acetate (B1210297) (Pd(OAc)₂), can efficiently oxidize allylic alcohols to enones under mild conditions. organic-chemistry.org

Photocatalysis: Visible light represents a renewable energy source for driving chemical reactions. The use of an organic dye like Eosin Y as a photocatalyst enables the metal-free synthesis of α,β-unsaturated ketones from methyl arenes and aromatic alkynes in green solvents. organic-chemistry.org

Solvent-Free and Water-Based Syntheses: Eliminating organic solvents or replacing them with water significantly reduces the environmental impact. A facile synthesis of α,β-unsaturated ketones from alkynes and aldehydes has been developed using a solid Hβ zeolite catalyst under solvent-free conditions. rsc.org Additionally, the Claisen-Schmidt condensation has been successfully performed in water using choline (B1196258) hydroxide, a biodegradable and non-toxic catalyst. acs.org

Table 1: Examples of Green Chemistry Approaches in Enone Synthesis

| Method | Catalyst/Reagents | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Aerobic Oxidation of Allylic Alcohols | Fe(NO₃)₃·9H₂O/TEMPO/NaCl | O₂ (1 atm), Room Temperature | Eco-friendly and mild conditions. | organic-chemistry.org |

| Tandem Hydration/Condensation | Hβ zeolite | Solvent-free | Avoids use of organic solvents. | rsc.org |

| Claisen-Schmidt Condensation | Choline hydroxide | Water, 50 °C | Uses a green solvent and catalyst. | acs.org |

| Visible-Light Promoted Oxidation | Eosin Y | Visible light, Air | Metal-free, uses renewable energy. | organic-chemistry.org |

| Redox Isomerization | Ruthenium catalyst | - | High atom economy. | pnas.orgresearchgate.net |

Biocatalytic Transformations and Enzymatic Synthesis Pathways

Biocatalysis utilizes enzymes and whole microorganisms to perform chemical transformations, often with high selectivity and under environmentally friendly aqueous conditions. rsc.org

Bioreduction Mechanisms of Related Enones by Microorganisms (e.g., Saccharomyces cerevisiae)

The reduction of the carbon-carbon double bond in α,β-unsaturated ketones is a synthetically valuable transformation, particularly for creating chiral centers. Whole-cell biocatalysts, especially baker's yeast (Saccharomyces cerevisiae), are frequently used for this purpose. researchgate.netsci-hub.se

The key enzymes responsible for this reaction are enoate reductases, which belong to the Old Yellow Enzyme (OYE) family. sci-hub.seacs.org These enzymes are NADPH-dependent flavin oxidoreductases. acs.org The general mechanism involves the trans-addition of a hydride ion and a proton across the C=C double bond. sci-hub.seacs.org

Mechanism of Bioreduction by Old Yellow Enzymes:

Hydride Transfer: The reduced flavin mononucleotide (FMN) cofactor within the enzyme's active site transfers a hydride ion to the β-carbon of the enone substrate. acs.org

Protonation: A nearby amino acid residue in the active site, typically a tyrosine, donates a proton to the α-carbon. acs.org This proton transfer can occur directly or be mediated by a bridging water molecule.

This two-step process results in a saturated ketone. The high stereospecificity of the enzyme ensures that the product is often formed with a high enantiomeric excess. acs.org For many prochiral α,β-unsaturated ketones, reduction by baker's yeast selectively affords the corresponding saturated (S)-ketones. researchgate.net

In some cases, particularly with substrates bearing a leaving group on a methyl substituent at the β-position, an alternative SN2′ mechanism can occur. researchgate.netdntb.gov.ua This pathway involves a formal hydride attack from the flavin cofactor, leading to the displacement of the leaving group and the formation of a new C=C bond, which is then subsequently reduced. researchgate.net

**Table 2: Bioreduction of Enones by *Saccharomyces cerevisiae***

| Substrate Type | Key Enzyme Family | Mechanism | Typical Outcome | Reference |

|---|---|---|---|---|

| Prochiral α,β-Unsaturated Ketones | Old Yellow Enzymes (OYE) | Conjugate reduction (trans-addition of H⁻ and H⁺) | Formation of chiral saturated ketones, often with high enantioselectivity. | sci-hub.seacs.org |

| (Z)-3-(X-methyl)-enones (X=leaving group) | Ene-reductases | SN2' displacement followed by reduction | Formation of saturated ketones via a rearranged intermediate. | researchgate.netdntb.gov.ua |

Enzymatic Activity Profiling for α,β-Unsaturated Ketone Formation

While enzymatic reductions of enones are well-studied, the enzymatic synthesis of these compounds is a less explored but promising area. One notable example involves a hydratase-aldolase enzyme from the bacterium Rhodococcus opacus. nih.gov

This enzyme, named trans-o-hydroxybenzylidenepyruvate (tHBPA) hydratase-aldolase (RnoE), naturally catalyzes the cleavage of tHBPA into 2-hydroxybenzaldehyde and pyruvate (B1213749). However, the enzyme can also catalyze the reverse reaction—an aldol condensation. nih.gov

Researchers have profiled the activity of this enzyme and found that it can condense various aromatic benzaldehydes with pyruvate to form the corresponding α,β-unsaturated ketones. nih.gov This demonstrates the potential for adapting enzymes for the specific formation of α,β-unsaturated ketone scaffolds. The enzyme exhibits maximum activity at 60 °C, showcasing its potential as a robust biocatalyst for synthetic applications. nih.gov This reverse reaction provides a direct enzymatic pathway to α,β-unsaturated ketones from simpler precursors. nih.gov

Cutting Edge Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹H NMR spectrum of 2-Pentyl-1-buten-3-one is expected to exhibit distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The vinyl protons of the exocyclic methylene (B1212753) group (=CH₂) are anticipated to appear as singlets in the downfield region, typically between 5.5 and 6.5 ppm, due to their deshielded environment. The methyl protons of the acetyl group (-COCH₃) would likely produce a sharp singlet at approximately 2.1-2.4 ppm. The protons of the pentyl group would present more complex signals, with the α-methylene protons (-CH₂-C=C) appearing around 2.2-2.5 ppm. The subsequent methylene groups of the pentyl chain would show signals progressively upfield, with the terminal methyl group appearing at the most shielded position, typically around 0.9 ppm.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbonyl carbon of the ketone is the most deshielded, with a characteristic chemical shift expected in the range of 195-210 ppm. libretexts.orglibretexts.orgchemguide.co.uk The sp²-hybridized carbons of the double bond are predicted to resonate between 120 and 150 ppm. netlify.app The carbon of the acetyl methyl group is expected around 25-30 ppm, while the carbons of the pentyl chain would appear in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| =CH₂ | 5.5 - 6.5 | 120 - 135 |

| -C=C- | - | 140 - 150 |

| -COCH₃ | 2.1 - 2.4 | 25 - 30 |

| C=O | - | 195 - 210 |

| α-CH₂ (pentyl) | 2.2 - 2.5 | 30 - 35 |

| β, γ, δ-CH₂ (pentyl) | 1.2 - 1.6 | 22 - 32 |

| -CH₃ (pentyl) | ~0.9 | ~14 |

Note: These are predicted chemical shift ranges based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Analysis

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) would reveal the coupling between adjacent protons, for instance, confirming the connectivity within the pentyl chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals. For a more detailed structural analysis, Heteronuclear Multiple Bond Correlation (HMBC) experiments would show correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the placement of the carbonyl group and the pentyl chain relative to the double bond.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry for Fragmentation Patterns

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of α,β-unsaturated ketones is often characterized by α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.orgyoutube.com For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight. Prominent fragment ions would likely result from the loss of a methyl radical (M-15) via α-cleavage, leading to a stable acylium ion, and the loss of the pentyl radical (M-71). The McLafferty rearrangement, if it occurs, would involve the transfer of a gamma-hydrogen from the pentyl chain to the carbonyl oxygen, followed by the cleavage of the α-β bond, which would result in a characteristic neutral loss.

Predicted Key Fragment Ions in the EI-Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 140 | [C₉H₁₆O]⁺ | Molecular Ion (M⁺) |

| 125 | [C₈H₁₃O]⁺ | Loss of CH₃ radical (α-cleavage) |

| 69 | [C₄H₅O]⁺ | Cleavage of the pentyl chain |

| 43 | [C₂H₃O]⁺ | Acylium ion from α-cleavage |

Note: The relative intensities of these peaks would depend on the stability of the resulting ions.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of this compound. This technique can distinguish between compounds with the same nominal mass but different elemental formulas, thus providing unequivocal confirmation of the molecular formula, C₉H₁₆O.

Infrared (IR) and Raman Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the excitation of specific vibrational modes of the chemical bonds within the molecule.

For this compound, the IR spectrum is expected to show a strong absorption band for the C=O stretching vibration of the conjugated ketone, typically in the range of 1665-1685 cm⁻¹. libretexts.org The conjugation with the C=C double bond lowers the frequency compared to a saturated ketone. The C=C stretching vibration is expected to appear as a medium to weak band around 1620-1640 cm⁻¹. The spectrum will also feature C-H stretching vibrations for the sp²-hybridized carbons of the methylene group (above 3000 cm⁻¹) and the sp³-hybridized carbons of the pentyl and methyl groups (below 3000 cm⁻¹). C-H bending vibrations will also be present in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would provide complementary information. The C=C stretching vibration, which is often weak in the IR spectrum of such compounds, is expected to give a strong signal in the Raman spectrum. The C=O stretch would also be observable, although typically with weaker intensity than in the IR spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| C=O Stretch (conjugated ketone) | 1665 - 1685 | Medium |

| C=C Stretch | 1620 - 1640 | Strong |

| =C-H Stretch | 3010 - 3090 | Medium |

| -C-H Stretch (sp³) | 2850 - 2960 | Strong |

| -C-H Bend | 1350 - 1470 | Medium |

Note: These are characteristic frequency ranges and the exact positions and intensities can be influenced by the molecular environment.

Characteristic Functional Group Identification

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a primary tool for identifying the characteristic functional groups within a molecule. The absorption of infrared radiation excites specific vibrational modes (stretching, bending) of chemical bonds, and the frequencies of these absorptions serve as a molecular fingerprint.

For this compound, the key structural feature is the α,β-unsaturated ketone system. The conjugation of the carbon-carbon double bond (C=C) with the carbonyl group (C=O) leads to delocalization of π-electrons. This electronic interaction has a distinct effect on the vibrational frequencies of both groups. Compared to a saturated aliphatic ketone, which typically shows a strong C=O stretching band around 1715 cm⁻¹, the C=O stretch in an α,β-unsaturated ketone is shifted to a lower wavenumber, generally appearing in the 1666-1685 cm⁻¹ region. orgchemboulder.comlibretexts.org This shift is a direct consequence of the decreased double-bond character of the carbonyl bond due to electron delocalization.

Simultaneously, the C=C stretching vibration, which occurs around 1640-1680 cm⁻¹ for an isolated alkene, is also observed in the spectrum, often appearing as a strong band near 1610-1640 cm⁻¹. Other significant absorptions include those for the sp² C-H stretch of the vinyl group (=CH₂) above 3000 cm⁻¹ and the various sp³ C-H stretching and bending modes of the pentyl and methyl groups below 3000 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Vinyl (=C-H) | 3010-3095 | Medium |

| C-H Stretch | Alkyl (-C-H) | 2850-2960 | Strong |

| C=O Stretch | α,β-Unsaturated Ketone | 1666-1685 | Strong |

| C=C Stretch | Alkene (conjugated) | 1610-1640 | Medium-Strong |

| C-H Bend | Alkyl (-CH₂, -CH₃) | 1350-1470 | Variable |

Conformational Analysis via Vibrational Spectroscopy

α,β-Unsaturated ketones can exist in two planar conformations, s-cis and s-trans, which arise from rotation about the single bond connecting the carbonyl and alkene groups. These conformers, or rotational isomers (rotamers), can be in equilibrium. ias.ac.in Vibrational spectroscopy is a powerful method to study this equilibrium, as the C=O vibrational frequencies of the two forms are distinct. ias.ac.in

s-trans conformer: The carbonyl group and the double bond are on opposite sides of the central single bond.

s-cis conformer: The carbonyl group and the double bond are on the same side of the central single bond.

Typically, the s-trans conformer is sterically favored and more stable. However, the relative stability is influenced by electrostatic interactions and steric hindrance from substituents on the enone framework. ias.ac.in The C=O absorption band for the s-cis conformer generally appears at a higher frequency than that of the s-trans conformer. This difference allows for the identification and even quantification of the conformational equilibrium under various conditions (e.g., in different solvents). For this compound, steric interactions between the pentyl group and the acetyl methyl group in the s-cis form would likely make the s-trans conformer the more stable and predominant form. The presence of a doublet in the carbonyl region of the IR spectrum would be strong evidence for the existence of both conformers in equilibrium. ias.ac.in

| Conformer | Description | Expected Relative C=O Frequency | Predicted Stability |

|---|---|---|---|

| s-trans | Carbonyl and C=C are on opposite sides of the C-C bond. | Lower Wavenumber | More Stable |

| s-cis | Carbonyl and C=C are on the same side of the C-C bond. | Higher Wavenumber | Less Stable |

Hyphenated Chromatographic-Spectroscopic Methodologies

For the analysis of volatile compounds like this compound, especially within complex mixtures such as food aromas or essential oils, hyphenated techniques that couple the separation power of gas chromatography with the identification capabilities of spectroscopy are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Identification

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. nih.govresearchgate.net In this method, the sample is vaporized and separated based on boiling point and polarity in a capillary column (GC). As each compound elutes from the column, it enters a mass spectrometer (MS). In standard electron ionization (EI) mode, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic charged fragments. chemguide.co.uklibretexts.org The resulting mass spectrum is a plot of fragment abundance versus their mass-to-charge ratio (m/z), which serves as a chemical fingerprint for identification.

For this compound (molar mass: 140.22 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 140. Key fragmentation pathways for ketones include alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. libretexts.org This would lead to the formation of acylium ions. The McLafferty rearrangement is another common fragmentation pathway for ketones with sufficiently long alkyl chains, but it is less likely to be prominent for this specific structure.

| m/z | Possible Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 140 | [C₉H₁₆O]⁺ | Molecular Ion (M⁺) |

| 125 | [M - CH₃]⁺ | Alpha-cleavage (loss of acetyl methyl) |

| 83 | [M - C₄H₉]⁺ | Cleavage of pentyl chain |

| 69 | [C₅H₉]⁺ or [C₄H₅O]⁺ | Cleavage of pentyl chain or acylium fragment |

| 43 | [CH₃CO]⁺ | Alpha-cleavage (acetyl cation) |

Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry (GC×GC-ToFMS)

For highly complex samples where standard GC-MS provides insufficient resolution, comprehensive two-dimensional gas chromatography (GC×GC) offers vastly superior separation power. gcms.cznih.gov This technique uses two columns of different polarity connected by a modulator. The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast, secondary separation. The result is a highly structured two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of co-eluting compounds. mdpi.comtechnologynetworks.com

Coupling GC×GC with a time-of-flight mass spectrometer (ToFMS) is particularly advantageous. ToFMS detectors have the high data acquisition speeds necessary to capture the very narrow peaks (tens to hundreds of milliseconds) generated in the second dimension. mdpi.com This combination is ideal for the in-depth analysis of essential oils, food volatiles, and metabolomics, where it can separate and identify hundreds to thousands of compounds in a single run. mdpi.comnih.gov In an analysis containing this compound, GC×GC-ToFMS could effectively separate it from structural isomers and other compounds with similar boiling points, providing a clean mass spectrum for confident identification. researchgate.net

| Parameter | Typical Setting |

|---|---|

| First Dimension (1D) Column | Non-polar (e.g., DB-5ms), 30 m x 0.25 mm x 0.25 µm |

| Second Dimension (2D) Column | Polar (e.g., DB-17ms or Wax), 1-2 m x 0.1 mm x 0.1 µm |

| Modulation Period | 2-8 seconds |

| MS Detector | Time-of-Flight (ToF) |

| Acquisition Rate | 100-500 Hz (spectra/sec) |

Gas Chromatography with Vacuum Ultraviolet (GC-VUV) Detection

Gas chromatography with vacuum ultraviolet (GC-VUV) detection is an emerging and powerful analytical technique. wikipedia.org It is based on the principle that virtually all chemical compounds absorb light in the VUV range of the electromagnetic spectrum (approximately 120–240 nm). epa.gov These absorptions correspond to high-energy electronic transitions (e.g., σ→σ* and π→π*) that produce unique, highly featured gas-phase spectra for nearly every compound. wikipedia.org

A key advantage of GC-VUV is its ability to unambiguously distinguish between structural isomers, which can be extremely difficult for MS-based detectors that often produce identical or very similar fragmentation patterns. labcompare.comhubspot.netencyclopedia.pub Since each isomer has a unique electronic structure, it will have a distinct VUV absorption spectrum, or "fingerprint." This allows for confident identification and also for the mathematical deconvolution of co-eluting peaks. hubspot.net For the analysis of this compound, GC-VUV would be an ideal tool to differentiate it from other C₉H₁₆O isomers that might be present in a sample, providing a level of specificity that can complement or even exceed that of traditional GC-MS.

| Feature | GC-MS (EI) | GC-VUV |

|---|---|---|

| Principle of Detection | Mass-to-charge ratio of fragment ions | Absorption of VUV light by electronic transitions |

| Isomer Differentiation | Often difficult; isomers can have similar mass spectra | Excellent; structural isomers typically have unique spectra |

| Library Matching | Requires extensive mass spectral libraries (e.g., NIST) | Requires a dedicated VUV spectral library |

| Deconvolution of Co-eluting Peaks | Possible but can be complex and inaccurate | Robust and accurate due to unique spectral fingerprints |

Mechanistic Investigations and Organic Reaction Pathways

Reactivity of the α,β-Unsaturated Ketone Moiety

The defining feature of 2-Pentyl-1-buten-3-one is the conjugation between the carbon-carbon double bond (alkene) and the carbon-oxygen double bond (ketone). This electronic communication between the functional groups results in a delocalized π-system, which activates the molecule for specific types of chemical transformations. uobabylon.edu.iq The electron-withdrawing nature of the carbonyl group polarizes the entire conjugated system, rendering the carbonyl carbon and the β-carbon electrophilic. savemyexams.com

The polarized nature of the α,β-unsaturated ketone system in this compound allows for two primary modes of nucleophilic attack: direct addition to the carbonyl carbon (1,2-addition) and addition to the β-carbon of the double bond (conjugate or 1,4-addition). masterorganicchemistry.comlibretexts.org

In 1,2-addition , the nucleophile directly attacks the electrophilic carbonyl carbon. This process is mechanistically identical to nucleophilic addition in simple ketones and aldehydes. libretexts.org The reaction is often fast and reversible, and is typically favored by strong, hard nucleophiles like Grignard reagents under certain conditions.

In 1,4-addition (or conjugate addition) , the nucleophile attacks the electrophilic β-carbon. This attack is facilitated by the electron-withdrawing effect of the adjacent carbonyl group. The reaction proceeds through a resonance-stabilized enolate intermediate, which is then typically protonated to yield the final saturated ketone product. uobabylon.edu.iq This pathway is generally favored by softer, less basic nucleophiles such as organocuprates (Gilman reagents), amines, and thiols. The formation of the thermodynamically more stable carbonyl compound makes this pathway often the favored outcome under conditions of thermodynamic control.

| Reaction Type | Attacked Carbon | Nucleophile Type (Examples) | Initial Product | Final Product (after protonation) |

| 1,2-Addition | Carbonyl Carbon | Strong, "Hard" Nucleophiles (e.g., Grignard Reagents) | Tetrahedral Alkoxide | Allylic Alcohol |

| 1,4-Addition | β-Carbon | Soft Nucleophiles (e.g., Gilman Reagents, Thiols) | Enolate Anion | Saturated Ketone |

While the carbon-carbon double bond in α,β-unsaturated ketones is generally electron-deficient due to the influence of the carbonyl group, it can still undergo electrophilic addition, albeit with reduced reactivity compared to simple alkenes. uobabylon.edu.iq The carbonyl group deactivates the double bond towards electrophilic attack. uobabylon.edu.iq

When an unsymmetrical electrophile like a hydrogen halide (H-X) adds across the double bond, the reaction typically follows Markovnikov's rule. The initial step involves the protonation of the double bond to form a carbocation intermediate. The more stable carbocation is the one that is allylic and also adjacent to the carbonyl group, where the positive charge can be delocalized by resonance. pressbooks.pub However, the electron-withdrawing nature of the carbonyl group can destabilize an adjacent carbocation. Therefore, the proton adds to the α-carbon, placing the positive charge on the β-carbon, where it is not directly adjacent to the partially positive carbonyl carbon. The subsequent attack by the nucleophile (e.g., a halide ion) at the β-carbon yields the final product. uobabylon.edu.iqlibretexts.org

Radical Reactions and Decomposition Pathways

The study of radical reactions involving this compound can be informed by investigations into related pentyl radicals. These studies provide insight into the fundamental decomposition pathways, such as isomerization and bond scission, that could be relevant to the pentyl substituent of the target molecule under radical-generating conditions like high temperatures.

Pentyl radicals are known to undergo isomerization primarily through intramolecular hydrogen atom shifts. acs.orgacs.org These reactions are crucial in determining the final product distribution in combustion and pyrolysis processes. The most common isomerizations involve the transfer of a hydrogen atom via five- or six-membered ring transition states. For instance, the n-pentyl radical can isomerize via a 1,5-H shift. dtic.mil

The kinetics of these processes are highly dependent on temperature and pressure. Studies on the decomposition of 2-pentyl and 3-pentyl radicals have been conducted at high temperatures (973 K to 1121 K), revealing a competition between isomerization and decomposition pathways. nist.govnist.gov

Table of Selected Pentyl Radical Isomerization Reactions

| Reactant Radical | Transition State (Ring Size) | Product Radical | Activation Energy (Ea) |

|---|---|---|---|

| 1-Pentyl | 6-membered | 2-Pentyl | Data varies by study |

| 1-Pentyl | 5-membered | 3-Pentyl | Data varies by study |

Note: Specific kinetic parameters are highly dependent on the experimental and computational methods used.

A primary decomposition pathway for alkyl radicals at high temperatures is β-C-C bond scission, where a carbon-carbon bond beta to the radical center breaks. nist.govnist.gov This process results in the formation of a smaller, stable olefin (alkene) and a new, smaller alkyl radical.

For a radical centered on the pentyl chain of a this compound derivative, several β-scission reactions are possible depending on the location of the radical center. For example, if a 2-pentyl radical were formed, it could decompose to yield ethene and a propyl radical, or propene and an ethyl radical. nist.gov Experimental studies on 2-pentyl and 3-pentyl radicals have shown that they have distinct, non-overlapping "cracking patterns," meaning they produce different ratios of olefin products upon decomposition. nist.govnist.gov

Elimination Reactions and Regioselectivity

The parent molecule, this compound, does not have a suitable leaving group to readily undergo elimination. However, if the ketone functionality were to be modified, for instance, by reduction to an alcohol followed by protonation, an elimination (dehydration) reaction could occur to form a diene.

In such a scenario, the regioselectivity of the elimination—the location of the newly formed double bond—would be a key consideration. The outcome is often governed by the stability of the resulting alkene product, as described by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. lumenlearning.comchemistrysteps.com

Considering a hypothetical alcohol precursor, there would be multiple β-hydrogens that could be removed. Removal of a proton from the pentyl chain could lead to different isomers. However, the removal of a proton from the γ-carbon (the CH2 group of the ethyl part of the original butenone structure) would result in a conjugated diene. This conjugated system is thermodynamically more stable than an isolated diene system, and would therefore be the expected major product under thermodynamic control. libretexts.org

The choice of base and reaction conditions can also influence the regiochemical outcome. While Zaitsev's rule applies for small, strong bases, the use of a sterically hindered (bulky) base can lead to the preferential formation of the less substituted alkene, known as the Hofmann product, by abstracting a less sterically hindered proton. chemistrysteps.com

Mechanistic Studies of Biotransformations

Biotransformations of α,β-unsaturated ketones like this compound are critical in understanding their metabolism and potential toxicity. These reactions often involve nucleophilic attack at the electrophilic centers of the molecule.

While the term SN2' (bimolecular nucleophilic substitution with allylic rearrangement) describes a specific type of reaction, the relevant biotransformation for enones is more accurately described as a 1,4-conjugate addition or Michael addition. pressbooks.pub This pathway is mechanistically distinct from a classic SN2' reaction but involves nucleophilic attack on a conjugated system.

In a biological context, soft nucleophiles such as the thiol group of glutathione (B108866) (GSH) can attack the β-carbon of an α,β-unsaturated ketone. nih.gov This carbon is electrophilic due to the resonance delocalization of the electron-withdrawing effect of the carbonyl group. pressbooks.pub

The mechanism for the 1,4-conjugate addition of GSH to this compound would proceed as follows:

Step 1: The nucleophilic sulfur atom of GSH attacks the electrophilic β-carbon (C2) of the enone.

Step 2: The π-electrons of the C=C double bond shift to the α-carbon (C1), and the π-electrons of the C=O bond shift onto the oxygen atom, forming an enolate intermediate.

Step 3: The enolate is then protonated, typically by a water molecule or an enzymatic acid residue, to yield the final adduct. The more stable keto tautomer is the final product.

This reaction is crucial for the detoxification of electrophilic compounds. The resulting GSH adducts are typically more water-soluble and can be further metabolized and excreted. nih.gov Studies on similar α,β-unsaturated ketones like methyl vinyl ketone have shown that these GSH adducts can be formed and subsequently reduced by intracellular carbonyl reductases. nih.gov

Occurrence in Biological Systems and Biochemical Relevance

Detection and Profiling in Natural Extracts and Volatile Profiles

Volatile organic compounds are crucial for the interaction of organisms with their environment, acting as signals and cues. nih.gov The detection of 2-Pentyl-1-buten-3-one and structurally similar compounds in natural volatile blends highlights their place within the complex chemical language of ecosystems.

While direct and widespread identification of this compound in plant VOC profiles is not extensively documented, its classification as a flavoring agent with a green aroma profile suggests its occurrence in natural sources. nih.gov The analysis of plant volatiles often reveals a complex mixture of compounds, including aldehydes, alcohols, and ketones, which are emitted constitutively or in response to biotic and abiotic stress. nih.govfrontiersin.org

Research into pentyl leaf volatiles (PLVs), which are C5 compounds derived from the lipoxygenase (LOX) pathway, has identified structurally related α,β-unsaturated ketones. For instance, in response to wounding, plants like maize and Arabidopsis have been shown to produce 1-penten-3-one from its precursor, 1-penten-3-ol (B1202030). frontiersin.org This indicates that the enzymatic machinery for producing such vinyl ketones exists within plants, making the biosynthesis of the C9 analogue, this compound, plausible. The compound has a characteristic musty, mushroom-like odor, a trait often associated with other natural volatiles like 1-octen-3-ol (B46169). nih.govresearchgate.net

Table 1: Related Volatile Ketones and Precursors Identified in Plant Systems

| Compound Name | Chemical Class | Plant Source Example | Context of Emission |

|---|---|---|---|

| 1-Penten-3-one | α,β-Unsaturated Ketone | Maize, Arabidopsis | Wounding, Stress Response |

| 1-Penten-3-ol | Allylic Alcohol | Maize, Arabidopsis | Wounding, Stress Response |

| 3-Octanone (B92607) | Ketone | Various Plants & Fungi | Defense, Signaling |

| Geranylacetone | Ketone | Turkish Tobacco | Flavor/Aroma Constituent |

| Farnasylacetone | Ketone | Turkish Tobacco | Flavor/Aroma Constituent |

Microorganisms, particularly fungi and bacteria, are prolific producers of a diverse array of VOCs, which play roles in intercellular signaling, defense, and interactions with other organisms. researchgate.netnih.govresearchgate.net The fungal volatilome is known to contain a wide range of compounds, including various alcohols, esters, and ketones. researchgate.netrsc.org

Specifically, C8 ketones such as 3-octanone and the related alcohol 1-octen-3-ol are well-known fungal volatiles, often responsible for the characteristic "mushroom" aroma. researchgate.netrsc.org Studies have shown that toxigenic fungal strains, such as Penicillium verrucosum, can exhibit accelerated production of volatile ketones. rsc.org Given that fungi and bacteria possess metabolic pathways capable of synthesizing a variety of ketones from fatty acid precursors, it is conceivable that this compound could be a component of certain microbial metabolomes, even if it has not been widely reported. researchgate.netrsc.org The production of these compounds often depends on the substrate and environmental conditions. rsc.org

Proposed Biosynthetic Routes and Precursor Utilization

The biochemical origins of α,β-unsaturated ketones like this compound are likely linked to common metabolic pathways involving fatty acids and their derivatives.

The synthesis of α,β-unsaturated ketones in biological systems can occur through the enzymatic oxidation of corresponding allylic secondary alcohols. Nature utilizes a vast array of enzymes, such as dehydrogenases and oxidoreductases, to interconvert alcohols and ketones. acs.org For example, the formation of 1-penten-3-one from 1-penten-3-ol in plants demonstrates a direct enzymatic route to a vinyl ketone structure. frontiersin.org A similar pathway can be proposed for this compound, originating from the oxidation of its precursor, 2-pentyl-1-buten-3-ol. This reaction would likely be catalyzed by an alcohol dehydrogenase capable of acting on this specific substrate.

A more fundamental biosynthetic route for this compound is the oxidative degradation of long-chain fatty acids. The lipoxygenase (LOX) pathway is a primary mechanism in plants for converting polyunsaturated fatty acids, such as linoleic and linolenic acids, into a variety of signaling molecules and volatile compounds. gpnotebook.comnih.govresearchgate.net This pathway involves the dioxygenation of fatty acids to form hydroperoxide intermediates, which are then cleaved by hydroperoxide lyase enzymes to produce shorter-chain aldehydes and oxo-acids. frontiersin.org

These initial products can undergo further enzymatic modifications, including isomerization, reduction, and oxidation, to generate a diverse suite of volatile compounds, including ketones. nih.gov The C9 structure of this compound strongly suggests it could be a downstream product derived from the cleavage of a C18 or longer unsaturated fatty acid. The specific double bond positions and subsequent enzymatic steps would determine the final structure of the resulting C9 ketone.

Role as Chemical Signals or Metabolites in Ecological Interactions

Volatile organic compounds are a primary medium of chemical communication in most ecosystems, mediating interactions both within and between species. nih.govfrontiersin.org These chemical signals are broadly classified as semiochemicals.

Given its volatile nature and presence in natural aromas, this compound has the potential to act as a semiochemical in various ecological contexts. nih.gov Plant-derived volatiles, including ketones, are known to act as cues for herbivorous insects seeking host plants and for the natural enemies that prey on those herbivores. nih.gov The emission of specific VOC blends can attract pollinators or repel pathogens. mdpi.com

In fungi and bacteria, VOCs mediate complex interactions, including competition and symbiosis. nih.gov For example, the volatile ketone 3-octanone, produced by Trichoderma species, is a known conidiation-inducing signal and can also promote plant growth in Arabidopsis thaliana. biorxiv.org Structurally similar compounds, such as 1-octen-3-ol, can also elicit defense responses in plants. biorxiv.org Therefore, it is plausible that this compound plays a role in plant-microbe, plant-insect, or microbe-microbe interactions, potentially acting as an attractant, repellent, or signaling molecule that modulates behavior or physiological responses in receiving organisms.

Advanced Analytical Detection and Quantification in Complex Matrices

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step to isolate 2-Pentyl-1-buten-3-one from the sample matrix, concentrate it, and present it in a form suitable for instrumental analysis. The choice of extraction technique is dictated by the volatility of the compound and the nature of the matrix.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and convenient technique for the extraction of volatile and semi-volatile organic compounds. jst.go.jpamericanlaboratory.com The method is based on the equilibrium partitioning of analytes between the sample matrix, the headspace (gas phase) above the sample, and a fused-silica fiber coated with a stationary phase. mdpi.com After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

For a ketone like this compound, the selection of the fiber coating is crucial for efficient extraction. A common choice for polar compounds, including ketones, is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, which offers a broad range of applicability for volatiles with different polarities and molecular weights. nih.gov

Several parameters must be optimized to maximize the extraction efficiency, including extraction temperature, time, sample volume, and the addition of salt (salting out) to the matrix to increase the vapor pressure of the analyte. Studies comparing various extraction methods have shown that SPME is particularly effective for extracting ketones from food matrices. epa.govresearchgate.net The technique's advantages include its simplicity, minimal solvent use, and ease of automation. gcms.cz

| Parameter | Optimized Condition | Rationale for this compound Analysis |

| SPME Fiber | DVB/CAR/PDMS | Broad-spectrum coating suitable for capturing ketones and other volatile flavor compounds. |

| Extraction Temp. | 50 - 70°C | Balances volatility and thermal stability, promoting the transfer of the analyte into the headspace. nih.gov |

| Extraction Time | 30 - 40 min | Allows for sufficient partitioning of the analyte from the matrix to the fiber to achieve good sensitivity. nih.gov |

| Agitation | 250 rpm | Facilitates the mass transfer of the analyte from the sample to the headspace. |

| Matrix Modifier | NaCl addition | Increases the ionic strength of aqueous samples, reducing the solubility of this compound and enhancing its release into the headspace. |

This interactive table presents typical optimized parameters for the HS-SPME analysis of a mid-volatility ketone like this compound in an aqueous or food matrix.

Matrix Solid-Phase Dispersion (MSPD) is a sample preparation process that combines sample disruption, extraction, and cleanup in a single step. nih.govnih.gov It is particularly useful for solid, semi-solid, and viscous biological samples. mdpi.comagriculturejournals.cz In MSPD, the sample is mechanically blended with a solid support material (typically a bonded-phase silica, like C18), which acts as an abrasive to disrupt the sample architecture while simultaneously dispersing it onto the support surface. mdpi.com This creates a natural chromatographic column from which the analytes can be eluted.

This technique allows for the complete fractionation of sample components and the selective elution of different classes of compounds by using solvents of varying polarities. nih.gov For a moderately polar compound like this compound, MSPD can effectively isolate it from complex matrices such as animal tissues or plant materials. The process minimizes solvent usage and can eliminate the need for additional cleanup steps prior to chromatographic analysis. mdpi.com

| Step | Description | Purpose for this compound Isolation |

| 1. Blending | Sample is blended with a C18 sorbent in a mortar and pestle. | Disrupts the sample matrix and disperses it over the sorbent, creating a large surface area for extraction. agriculturejournals.cz |

| 2. Column Packing | The sorbent-sample blend is packed into a solid-phase extraction (SPE) cartridge. | Creates a ready-to-use extraction column. |

| 3. Fractionation | The column is washed with a non-polar solvent (e.g., hexane). | Removes non-polar interferences like lipids. |

| 4. Elution | The target analyte is eluted with a solvent of intermediate polarity (e.g., dichloromethane (B109758) or ethyl acetate). | Selectively isolates this compound from the matrix. |

This interactive table outlines the general workflow for isolating this compound using the MSPD technique.

Solvent-Assisted Flavor Evaporation (SAFE) and Simultaneous Distillation Extraction (SDE) are two powerful techniques for isolating volatile compounds from complex matrices while minimizing the formation of artifacts.

SAFE is a high-vacuum distillation technique that allows for the gentle isolation of volatiles from a solvent extract of the sample at low temperatures (typically ≤50°C). tum.demdpi.com This prevents the thermal degradation of labile compounds and the formation of artifacts, which can occur with higher-temperature methods. researchgate.net SAFE is considered a state-of-the-art method for obtaining an extract that represents the true aroma profile of a food sample. tum.de Studies have demonstrated its effectiveness in extracting a wide range of flavor compounds, including ketones, from various food products. mdpi.com

SDE , based on the Likens-Nickerson apparatus, combines steam distillation and solvent extraction into a continuous, closed-loop process. mdpi.com The sample is boiled in one flask, and the steam, carrying the volatile analytes, is condensed along with a co-distilling, immiscible organic solvent from another flask. This allows for the efficient extraction and concentration of volatiles. science.gov However, the higher temperatures involved in SDE can sometimes lead to the formation of thermal artifacts. nih.gov Comparative studies have shown that while both methods are effective, SAFE is often preferred for analyzing heat-sensitive compounds. researchgate.net For ketones, SDE can yield good recoveries, but care must be taken to differentiate native compounds from process-induced artifacts. researchgate.netnih.gov

Chromatographic Separation Method Development

Following extraction, Gas Chromatography (GC) is the primary technique for separating volatile compounds like this compound from other components in the extract before detection, typically by mass spectrometry (MS) or flame ionization detection (FID).

The goal of GC method development is to achieve baseline separation of the target analyte from matrix interferences and other volatile compounds. Key parameters that require optimization include the stationary phase of the column, the oven temperature program, carrier gas flow rate, and injector settings.

For separating a moderately polar ketone like this compound, a mid-polar to polar stationary phase is generally recommended. A column with a polyethylene (B3416737) glycol (PEG) phase, often known by the trade name WAX (e.g., DB-WAX, Rtx-WAX), is a common choice. mdpi.com Alternatively, a "5-type" column (5% phenyl-methylpolysiloxane) can offer good general-purpose separation. nih.gov

The oven temperature program is critical. It typically starts at a low temperature to trap and focus volatile compounds at the head of the column, then ramps up to elute compounds based on their boiling points and interaction with the stationary phase.

| Parameter | Typical Value/Condition | Purpose in the Analysis of this compound |

| Column | Rtx-WAX (30 m x 0.25 mm, 0.25 µm) | Mid-to-high polarity stationary phase provides good selectivity for ketones and other polar flavor compounds. mdpi.com |

| Carrier Gas | Helium | Inert gas, standard for GC-MS applications, at a constant flow of 1.0-1.5 mL/min. |

| Injector Temp. | 250°C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |

| Oven Program | 40°C (hold 3 min), ramp 5°C/min to 220°C (hold 5 min) | Provides separation of early-eluting volatiles and ensures elution of higher-boiling point compounds. nih.gov |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides positive identification based on mass spectra, while FID offers robust quantification. mdpi.com |

This interactive table shows typical GC parameters for the separation and analysis of this compound.

For exceptionally complex matrices where one-dimensional GC cannot provide adequate separation, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolving power. sepsolve.comchemistry-matters.com In GC×GC, the sample is subjected to two distinct chromatographic separations. Effluent from a primary, typically non-polar, column is continuously trapped, focused, and re-injected onto a secondary, short column with a different stationary phase (e.g., polar), which is connected via a modulator. sepsolve.com

This process generates a structured, two-dimensional chromatogram where compounds are separated based on two different physicochemical properties (e.g., volatility and polarity). researchgate.net This results in a massive increase in peak capacity, improved signal-to-noise ratios, and the ability to separate analytes from co-eluting matrix components that would overlap in a single-dimension separation. chemistry-matters.comgcms.cz GC×GC is a powerful tool for the detailed characterization of complex volatile profiles in flavor and fragrance analysis and would be highly effective in unambiguously identifying and quantifying this compound in challenging samples. ives-openscience.euchromatographytoday.comlabrulez.com

| Parameter | Typical Setup | Advantage for this compound Analysis |

| 1st Dimension Column | 30 m x 0.25 mm DB-5 (non-polar) | Separates compounds primarily by boiling point/volatility. |

| 2nd Dimension Column | 1-2 m x 0.1 mm WAX (polar) | Provides a rapid, secondary separation based on polarity. |

| Modulator | Thermal or Flow Modulator | Traps and re-injects fractions from the 1st to the 2nd dimension, enabling the comprehensive 2D separation. sepsolve.com |

| Modulation Period | 4 - 8 seconds | Determines the sampling frequency from the first column; optimized to sample each primary peak multiple times. mdpi.com |

| Detector | Time-of-Flight MS (TOF-MS) | Preferred for GC×GC due to its high data acquisition speed, which is necessary to characterize the fast-eluting peaks from the 2nd dimension. leco.com |

This interactive table details a typical column set and parameters for a GC×GC analysis suitable for this compound.

Quantitative Analysis Methodologies

The quantitative analysis of volatile compounds like this compound, particularly at trace levels in complex samples, is predominantly achieved using gas chromatography coupled with mass spectrometry (GC-MS). This technique offers high separation efficiency and sensitive, selective detection. For complex matrices, where numerous compounds can interfere with the analysis, advanced techniques such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) may be employed to enhance resolution and sensitivity.

The validation of any quantitative analytical method is crucial to ensure the reliability and accuracy of the results. gavinpublishers.com A comprehensive validation protocol for the analysis of a volatile ketone like this compound in a complex matrix would typically encompass the evaluation of several key parameters as outlined by international guidelines (e.g., ICH, FDA). fda.gov

Linearity and Range: A key aspect of method validation is establishing a linear relationship between the instrumental response and the concentration of the analyte. This is typically performed by analyzing a series of standard solutions at different concentrations. For volatile compounds, this can be challenging due to their inherent volatility. A typical calibration curve might cover a range relevant to the expected concentration of the analyte in the sample.

Accuracy and Precision: Accuracy, the closeness of the measured value to the true value, is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. gavinpublishers.com Precision, the degree of agreement among a series of measurements, is evaluated at different levels: repeatability (short-term precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are crucial parameters for trace-level analysis.

Specificity and Selectivity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In GC-MS, this is often achieved by monitoring specific ions characteristic of the analyte.

A hypothetical validation summary for a GC-MS method for this compound is presented in Table 1.

Table 1: Hypothetical Validation Parameters for the Quantification of this compound by GC-MS

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.995 | 0.998 |

| Range | Dependent on application | 1 - 100 ng/mL |

| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |

| Precision (% RSD) | ≤ 15% | < 10% |

| LOD | Signal-to-Noise ≥ 3 | 0.3 ng/mL |

| LOQ | Signal-to-Noise ≥ 10 | 1.0 ng/mL |

This table is for illustrative purposes and is based on typical performance characteristics of GC-MS methods for similar analytes. Actual values would need to be determined experimentally.

Complex matrices, such as food or biological samples, contain numerous endogenous components that can interfere with the ionization process in the mass spectrometer, leading to either suppression or enhancement of the analyte signal. nih.govnih.gov This phenomenon, known as the matrix effect, can significantly impact the accuracy of quantification. nih.gov

Several strategies can be employed to mitigate matrix effects:

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is as similar as possible to the sample matrix. This helps to ensure that the standards and the samples experience similar matrix effects.

Standard Addition Method: In this technique, known amounts of the analyte standard are added to the sample itself. wikipedia.orgyoutube.com By plotting the instrumental response against the added concentration, the original concentration of the analyte in the sample can be determined by extrapolation. eurl-pesticides.eud-nb.info This method is particularly useful when a suitable blank matrix is not available. eurl-pesticides.eu

Use of Internal Standards: An internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. A known amount of the internal standard is added to both the samples and the calibration standards. Any variations in sample preparation or instrumental response, including matrix effects, should affect the analyte and the internal standard to a similar extent, allowing for accurate quantification based on the ratio of their signals.

Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for accurate quantification in complex matrices. A stable isotope-labeled analog of the analyte is used as the internal standard. Because the labeled and unlabeled compounds have nearly identical physicochemical properties, they co-elute and experience the same matrix effects, providing the most effective compensation.

The choice of method to address matrix effects depends on the complexity of the matrix, the availability of a blank matrix, and the required level of accuracy. For the quantification of a flavor compound like this compound in a food matrix, SIDA would be the preferred approach for the highest accuracy, while the standard addition method would be a robust alternative.

Computational Chemistry and Theoretical Reaction Modeling

Quantum Chemical Calculations

Quantum chemical calculations are foundational to computational chemistry, employing the principles of quantum mechanics to model molecular systems. These methods are used to determine the electronic structure, geometry, and energy of molecules.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying medium-sized organic molecules. google.com DFT is used to determine the ground-state electronic structure and to perform geometry optimizations, which locate the minimum energy conformation of a molecule.

For 2-pentyl-1-buten-3-one, a geometry optimization would typically be performed using a functional such as B3LYP, often paired with a basis set like 6-311+G(d,p). researchgate.netresearchgate.net The functional approximates the exchange-correlation energy, while the basis set describes the atomic orbitals used in the calculation. The optimization process systematically alters the molecular geometry to find the arrangement with the lowest potential energy. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. A frequency calculation is subsequently performed to confirm that the optimized structure is a true energy minimum, characterized by the absence of imaginary frequencies.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated at B3LYP Level) Note: The following data are representative values for α,β-unsaturated ketones and serve as a plausible illustration for this compound.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.22 Å |

| Bond Length (Å) | C=C (vinyl) | 1.34 Å |

| Bond Length (Å) | C-C (single) | 1.48 Å |

| Bond Angle (°) | C-C=O | 120.5° |

| Bond Angle (°) | C-C=C | 122.0° |

While DFT is excellent for geometries, high-level composite ab initio methods are often required for highly accurate thermochemical data, such as enthalpies of formation (ΔfH°). Methods like Complete Basis Set (CBS-QB3), Gaussian-3 (G3), and Gaussian-4 (G4) are "model chemistries" that involve a series of calculations to approximate the results of a very high-level calculation with a complete basis set. d-nb.infosns.it

These methods systematically account for electron correlation, basis set effects, and zero-point vibrational energy to yield thermochemical values often approaching "chemical accuracy" (typically within 1-2 kcal/mol or about 4 kJ/mol of experimental values). nih.govuniversityofgalway.ie For CxHyOz compounds, the G3 and G4 methods, in particular, have demonstrated high accuracy in benchmark studies against experimentally derived active thermochemical tables. nih.govuniversityofgalway.ie

Table 2: Illustrative Thermochemical Data for this compound at 298.15 K Note: These values are hypothetical, based on the expected accuracy of the methods for a molecule of this composition and structure.

| Parameter | CBS-QB3 (kcal/mol) | G4 (kcal/mol) |

|---|---|---|

| Standard Enthalpy of Formation (ΔfH°) | -55.8 | -54.9 |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -15.2 | -14.5 |

| Total Enthalpy (H) | -348.91 | -348.90 |

Potential Energy Surface (PES) Construction and Analysis

A potential energy surface (PES) is a conceptual and mathematical map that describes the energy of a molecule or system of molecules as a function of its geometry. researchgate.net For a chemical reaction, the PES connects reactants and products through various high-energy transition states and lower-energy intermediates.

For this compound, a characteristic reaction is the Michael (or conjugate) addition, where a nucleophile attacks the β-carbon of the α,β-unsaturated system. libretexts.orgwikipedia.orgorganic-chemistry.org A theoretical study of this reaction would involve locating the structures and energies of:

Reactants: this compound and the nucleophile.

Transition State 1 (TS1): The structure corresponding to the formation of the new bond between the nucleophile and the β-carbon.

Intermediate: A stabilized enolate anion formed after the nucleophilic attack.

Transition State 2 (TS2): The structure for the subsequent protonation of the enolate intermediate.

Product: The final 1,4-addition product. libretexts.org

Table 3: Illustrative Reaction Profile for the Michael Addition to this compound Note: Energies are hypothetical relative values in kcal/mol, with reactants set to 0.0 kcal/mol.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| TS1 | Nucleophilic attack on β-carbon | +15.5 |

| Intermediate | Enolate anion | -5.2 |

| TS2 | Protonation of enolate | -2.0 |

| Product | 1,4-Adduct | -20.8 |

Kinetic Modeling and Rate Constant Predictions

The data obtained from PES calculations can be used to predict reaction kinetics. Transition State Theory (TST) provides a framework for calculating the rate constant (k) of a reaction based on the properties of the transition state. britannica.comwikipedia.org The Eyring equation is a central component of TST:

k = (kBT/h) * e(-ΔG‡/RT)

where:

kB is the Boltzmann constant

T is the absolute temperature

h is Planck's constant

R is the ideal gas constant

ΔG‡ is the Gibbs free energy of activation (the free energy difference between the transition state and the reactants). fiveable.me

By calculating ΔG‡ from the PES, theoretical chemists can predict the rate constant for a given reaction at a specific temperature. This allows for a direct comparison with experimental kinetic data and enables the prediction of how changes in molecular structure will affect reaction rates. For example, a higher calculated activation energy (ΔG‡) corresponds to a smaller rate constant and a slower reaction. utexas.edu

Table 4: Predicted Rate Constants from Illustrative Activation Energies at 298 K Note: This table demonstrates the relationship between the Gibbs free energy of activation (ΔG‡) and the calculated rate constant (k) using the Eyring equation.

| Illustrative ΔG‡ (kcal/mol) | Calculated Rate Constant, k (s⁻¹) | Reaction Speed |

|---|---|---|

| 10 | 1.7 x 10⁵ | Very Fast |

| 15 | 4.7 x 10¹ | Fast |

| 20 | 1.3 x 10⁻² | Moderate |

| 25 | 3.7 x 10⁻⁶ | Slow |

Rice-Ramsperger-Kassel-Marcus (RRKM) Theory Applications

RRKM theory is a cornerstone of chemical kinetics, providing a method to calculate the rate constants of unimolecular reactions. wikipedia.orgscribd.comslideshare.net The theory is predicated on the assumption that energy is distributed rapidly among all vibrational modes of a molecule before a reaction occurs. wikipedia.orgscribd.com It is an extension of the simpler Rice-Ramsperger-Kassel (RRK) theory, refined by Marcus to incorporate transition state theory, which accounts for the specific ways normal-mode vibrations and rotations contribute to a reaction. wikipedia.orgiupac.org

The application of RRKM theory requires detailed knowledge of the potential energy surface, including the vibrational frequencies of the reactant and the transition state. wikipedia.org Despite its broad utility in explaining reaction rates and high pre-exponential factors in various chemical systems, specific applications of RRKM theory to calculate the unimolecular reaction rates of this compound are not found in the reviewed literature.

Master Equation (ME) Methods for Multi-well Systems

Master Equation (ME) methods are powerful computational techniques for modeling complex chemical reactions that proceed through multiple potential energy wells. researchgate.netrsc.orgresearchgate.net These methods are particularly useful for systems with several connected energy wells and multiple product channels. researchgate.netrsc.org The ME approach can extract phenomenological rate constants that are essential for applications like combustion modeling. researchgate.netrsc.org

An exemplary application of ME methods has been demonstrated for the 1- and 2-pentyl radical system, which involves isomerization and dissociation through various channels. researchgate.netrsc.org These calculations have underscored the significance of indirect dissociation pathways. researchgate.netrsc.org However, a direct application of ME methods to analyze the reaction dynamics of this compound, which is a distinct chemical entity from the pentyl radical system, has not been reported.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry offers profound insights into the intricate details of chemical reactions, enabling the mapping of reaction pathways and the study of catalytic processes at a molecular level.

Pathway Analysis for Complex Organic Transformations

The theoretical analysis of reaction pathways is crucial for understanding and predicting the outcomes of complex organic transformations. While general methodologies for such analyses are well-established, their specific application to trace the transformation pathways of this compound is absent from the available research.

Computational Insights into Enzyme-Catalyzed Reactions

Computational enzymology has become an indispensable tool for understanding the mechanisms of enzyme-catalyzed reactions. nih.govresearchgate.net These studies often focus on how enzymes stabilize high-energy transition states, thereby accelerating reaction rates. nih.gov Techniques such as quantum mechanics/molecular mechanics (QM/MM) simulations are employed to investigate these processes in detail. nih.gov